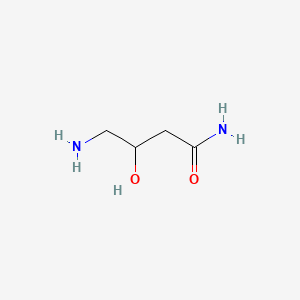

4-Amino-3-hydroxybutanamide

CAS No.: 51499-73-1

Cat. No.: VC1762995

Molecular Formula: C4H10N2O2

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51499-73-1 |

|---|---|

| Molecular Formula | C4H10N2O2 |

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | 4-amino-3-hydroxybutanamide |

| Standard InChI | InChI=1S/C4H10N2O2/c5-2-3(7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8) |

| Standard InChI Key | VNVOVOGNNMKSTF-UHFFFAOYSA-N |

| SMILES | C(C(CN)O)C(=O)N |

| Canonical SMILES | C(C(CN)O)C(=O)N |

Introduction

4-Amino-3-hydroxybutanamide is an organic compound with the molecular formula C₄H₁₀N₂O₂ and a molecular weight of 118.13 g/mol . It is a derivative of butanamide, featuring both an amino group and a hydroxyl group attached to the third and fourth carbon atoms, respectively. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of 4-amino-3-hydroxybutanamide can be achieved through the reduction of a cyano-substituted precursor. For example, (3R)-4-cyano-3-hydroxybutanamide can be reduced to form 4-amino-3-hydroxybutanamide using reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Chemical Reactions and Transformations

4-Amino-3-hydroxybutanamide can undergo various chemical reactions, including:

-

Hydrolysis: The amide group can be hydrolyzed to form a carboxylic acid.

-

Substitution: The hydroxyl group can be substituted with other functional groups.

-

Reduction/Oxidation: The amino group can be further reduced or oxidized under specific conditions.

Applications in Research and Industry

While specific applications of 4-amino-3-hydroxybutanamide are not well-documented, its structure suggests utility in organic synthesis and potentially in the development of pharmaceuticals. The compound's functional groups make it a versatile intermediate for synthesizing more complex molecules.

Comparison with Similar Compounds

4-Amino-3-hydroxybutanamide can be compared with other compounds that share similar structural features but differ in their functional groups or stereochemistry. For example:

| Compound | Structural Features | Unique Characteristics |

|---|---|---|

| (3R)-4-Cyano-3-hydroxybutanamide | Cyano and hydroxyl groups | Chiral center, used in synthesis of complex molecules |

| 4-Amino-3-hydroxybutanoic acid | Carboxylic acid group instead of amide | Different reactivity and biological effects |

| 4-Amino-3-hydroxybutanamide | Amino and hydroxyl groups | Potential applications in organic synthesis and medicine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume